Cas no 80395-40-0 (1-Butanamine, N-(2,2,2-trifluoroethyl)-)

1-Butanamine, N-(2,2,2-trifluoroethyl)- structure
80395-40-0 structure
Product Name:1-Butanamine, N-(2,2,2-trifluoroethyl)-
Numero CAS:80395-40-0
MF:C6H12F3N
MW:155.161392211914
CID:705749
PubChem ID:12788572
Update Time:2025-05-19

1-Butanamine, N-(2,2,2-trifluoroethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Butanamine, N-(2,2,2-trifluoroethyl)-
    • N-(2,2,2-trifluoroethyl)butan-1-amine
    • BUTYL(2,2,2-TRIFLUOROETHYL)AMINE
    • EN300-57905
    • SCHEMBL2608049
    • Butyl-(2,2,2-trifluoro-ethyl)-amine
    • 80395-40-0
    • BB 0241733
    • N-(2,2,2-Trifluoroethyl)-1-butanamine hydrochloride
    • DTXSID60509887
    • VBKFRZZEICMFFH-UHFFFAOYSA-N
    • AKOS000194442
    • Inchi: 1S/C6H12F3N/c1-2-3-4-10-5-6(7,8)9/h10H,2-5H2,1H3
    • Chiave InChI: VBKFRZZEICMFFH-UHFFFAOYSA-N
    • Sorrisi: FC(CNCCCC)(F)F

Proprietà calcolate

  • Massa esatta: 155.09218387g/mol
  • Massa monoisotopica: 155.09218387g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 4
  • Complessità: 79.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 12Ų

1-Butanamine, N-(2,2,2-trifluoroethyl)- Prezzodi più >>

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